![molecular formula C9H6N2O4 B1276703 吡唑并[1,5-a]吡啶-2,3-二羧酸 CAS No. 63237-87-6](/img/structure/B1276703.png)

吡唑并[1,5-a]吡啶-2,3-二羧酸

描述

Pyrazolo[1,5-a]pyridine is a crucial heterocyclic compound that has garnered significant interest in synthetic and medicinal chemistry due to its versatile and biologically relevant structure. Although not commonly found in natural products, its derivatives have been extensively studied for their potential in drug molecule production. The core structure allows for a variety of synthetic modifications, which can lead to changes in chemical properties and biological activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been explored through various methods. For instance, the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as potential antitubercular agents involved the design and synthesis of new compounds with promising in vitro potency against Mycobacterium tuberculosis . Additionally, the synthesis of functionalized pyrazolo[1,5-a]pyridines has been achieved through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions at room temperature . These methods highlight the adaptability of the pyrazolo[1,5-a]pyridine scaffold for the development of new compounds with potential therapeutic applications.

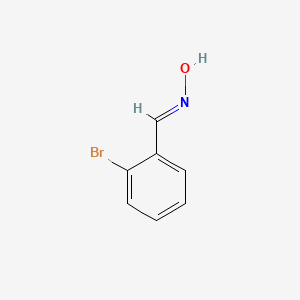

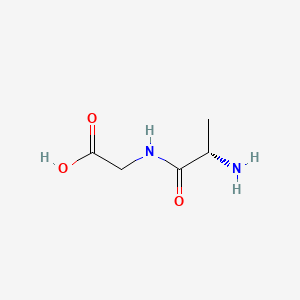

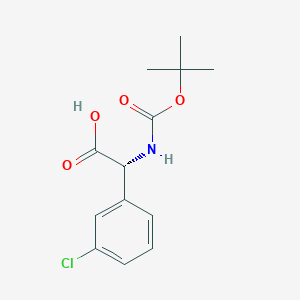

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives has been characterized using various spectroscopic techniques. For example, a series of pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives were synthesized, and their structures were confirmed by IR, 1H NMR, and HRMS spectra. The crystal structure of one derivative was determined using single-crystal X-ray crystallography, revealing a monoclinic spatial structure with coplanar aromatic rings, which facilitates conjugation .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine derivatives have been involved in a variety of chemical reactions. The multi-component synthesis of pyrazolo[3,4-b]quinolinones using pyridine-2-carboxylic acid as a catalyst is one example, demonstrating the regioselective production of these compounds in excellent yield . Another study explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine, leading to the formation of different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives have been investigated, particularly in the context of their optical properties. The synthesized 2,5-diaryl-1,3,4-oxadiazole derivatives containing substituted pyrazolo[1,5-a]pyridine units exhibited absorption peaks in the UV range and showed blue fluorescence in dilute solutions, with quantum yields of fluorescence varying between 0.32 and 0.83 in dichloromethane . These properties are indicative of their potential use in optical applications.

科学研究应用

1. Application in Fluorophores

- Summary of the Application: Pyrazolo[1,5-a]pyrimidines, a family of compounds that includes Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, have been identified as strategic compounds for optical applications. They are used in the creation of fluorescent molecules, which are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

- Methods of Application: The compounds are synthesized using simpler and greener methodologies, and their photophysical properties can be tuned by modifying electron-donating groups (EDGs) at position 7 on the fused ring .

- Results or Outcomes: The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

2. Application in Antituberculotic Activity

- Summary of the Application: Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid derivatives have shown promising antituberculotic activity .

- Methods of Application: The compounds are synthesized and then subjected to in vitro Microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv strain .

- Results or Outcomes: The results indicated that certain substitutions on the pyrazolo[1,5-a]pyridine scaffold exhibit promising antituberculotic activity .

3. Application in Organic Synthesis

- Summary of the Application: Pyrazolo[1,5-a]pyridines are used in the synthesis of various organic compounds. They are particularly useful in the construction of 3-sulfonyl analogues .

- Methods of Application: Under basic conditions, pyridinium-N-amine and the corresponding dipolar aminide play a vibrant role in [3 + 2]-cycloaddition using (E)-β-iodovinyl sulfones . K2CO3-mediated tandem cycloannulative-desulfonylation of (E)-β-iodovinyl sulfones with 1-aminopyridinium iodide is realized to access 2-substituted pyrazolo[1,5-a]pyridines in good to high yields .

- Results or Outcomes: The metal-free protocol features a broad substrate scope with good functional group tolerance and compatibility. The efficacy of the process was proved with gram-scale reactions .

4. Application in Medicinal Chemistry

- Summary of the Application: Pyrazolo[1,5-a]pyridine-3-phosphonates were prepared with moderate to good yields by the oxidative [3+2]cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines and their annulated analogs .

- Methods of Application: 2-Aliphatic and 2-Ph acetylenes demonstrate low activity, and the corresponding pyrazolopyridines were achieved with a moderate yield in the presence of 10 mol% Fe(NO3)3·9H2O . Tetraethyl ethynylbisphosphonate, diethyl 2-TMS- and 2-OPh-ethynylphosphonates possess much greater reactivity and the corresponding pyrazolo[1,5-a]pyridines, and their annulated derivatives were obtained with good to excellent yields without any catalyst .

- Results or Outcomes: Pyrazolo[1,5-a]pyridine is an important structural motif in modern medicinal chemistry, as it possesses high metabolic stability and acts as an isostere to indole, purine or other azaindole cores .

5. Application in [3 + 2]-Cycloannulation Strategy

- Summary of the Application: Pyrazolo[1,5-a]pyridines are used in a base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones .

- Methods of Application: Under basic conditions, pyridinium-N-amine and the corresponding dipolar aminide played a vibrant role in [3 + 2]-cycloaddition using (E)-β-iodovinyl sulfones . K2CO3-mediated tandem cycloannulative-desulfonylation of (E)-β-iodovinyl sulfones with 1-aminopyridinium iodide is realized to access 2-substituted pyrazolo[1,5-a]pyridines in good to high yields .

- Results or Outcomes: The metal-free protocol features a broad substrate scope with good functional group tolerance and compatibility. The efficacy of the process was proved with gram-scale reactions .

6. Application in Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates

- Summary of the Application: A series of pyrazolo[1,5-a]pyridine-3-ylphosphonates were prepared with moderate to good yields by the oxidative [3+2]cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines and their annulated analogs .

- Methods of Application: 2-Aliphatic and 2-Ph acetylenes demonstrate low activity, and the corresponding pyrazolopyridines were achieved with a moderate yield in the presence of 10 mol% Fe(NO3)3·9H2O . Tetraethyl ethynylbisphosphonate, diethyl 2-TMS- and 2-OPh-ethynylphosphonates possess much greater reactivity and the corresponding pyrazolo[1,5-a]pyridines, and their annulated derivatives were obtained with good to excellent yields without any catalyst .

- Results or Outcomes: 2-Halogenated ethynylphosphonates also readily reacted with pyridinium-N-imines, forming complex mixtures containing poor amounts of 2-halogenated pyrazolopyridines .

未来方向

Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, due to being isosteric to indole and purine, as well as increased metabolic stability, are widely used in drug design . They were used to obtain anti-tuberculosis drugs, EP1 receptor antagonists, kinase p38 inhibitors . Developed in Japan, the drug ibudilast, is an inhibitor of PDE4 phosphodiesterases and is used in the treatment of asthma and post-stroke conditions . Recently, ibudilast was considered as a promising agent for the treatment of multiple sclerosis . In modern medicinal chemistry, much attention is paid to the introduction of fluorine atoms into organic molecules .

属性

IUPAC Name |

pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8(13)6-5-3-1-2-4-11(5)10-7(6)9(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJPZXOFRCWHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NN2C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427815 | |

| Record name | Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |

CAS RN |

63237-87-6 | |

| Record name | Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

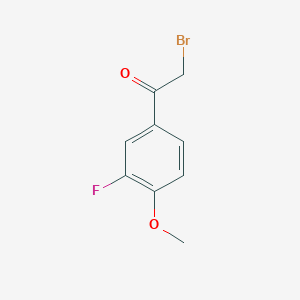

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)